molecular formula C13H11N3OS2 B2798842 3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile CAS No. 744230-21-5

3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile

Cat. No.: B2798842
CAS No.: 744230-21-5
M. Wt: 289.37
InChI Key: IULSXHVDYYUMKC-HJWRWDBZSA-N
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Description

3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzothiazole moiety, which is known for its biological activity, and a nitrile group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the reaction of 2-aminobenzothiazole with an appropriate acylating agent to introduce the acetyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The benzothiazole moiety is known for its biological activity, and this compound can be used in the development of new drugs or biological probes

Medicine: Due to its structural features, 3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile could be explored for its medicinal properties. It may be used in the design of new pharmaceuticals, particularly those targeting specific diseases or conditions.

Industry: In the industrial sector, this compound could be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which 3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core and are known for their biological activity.

  • Nitrile-containing compounds: These compounds contain a nitrile group and can participate in similar chemical reactions.

Uniqueness: 3-Amino-2-(2-(benzo[d]thiazol-2-ylthio)acetyl)but-2-enenitrile is unique due to its combination of the benzothiazole moiety and the nitrile group

Properties

IUPAC Name

(Z)-3-amino-2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]but-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-8(15)9(6-14)11(17)7-18-13-16-10-4-2-3-5-12(10)19-13/h2-5H,7,15H2,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULSXHVDYYUMKC-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)CSC1=NC2=CC=CC=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)CSC1=NC2=CC=CC=C2S1)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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